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Compound of Interest |

Compound Name: 4-Chloro-2-hydroxynicotinic acid
CAS No.: 605661-82-3
Cat. No.: B1592073
. J

Executive Summary

The synthesis of 4-Chloro-2-hydroxynicotinic acid presents a classic regioselectivity
challenge on the pyridine ring.[1] The target molecule requires the retention of a chlorine atom
at the C4 position while establishing a hydroxyl (tautomeric 2-pyridone) moiety at the C2
position.

This guide details a two-step scalable process starting from the commercially available 2,4-
dihydroxynicotinic acid.[1] The route utilizes a "Chlorination-Selective Hydrolysis" strategy,
which is superior to direct chlorination methods in terms of yield and purity profiles on a
kilogram scale.[1]

Key Process Features

o Scalability: Designed for 10L to 100L reactor trains.

o Selectivity: Exploits the thermodynamic stability of the 2-pyridone tautomer to achieve >95%
regioselectivity during hydrolysis.

o Safety: Includes critical controls for the exothermic quenching of phosphorus oxychloride (
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Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the differential reactivity of the C2 and C4 positions on the
pyridine ring.

e Precursor:2,4-Dichloronicotinic acid. The C2 and C4 chlorines have distinct electrophilic
characters.

 Differentiation: While C4 is typically more reactive towards nitrogen nucleophiles (SNAr), the
C2 position is highly susceptible to hydrolytic displacement under basic conditions. This is
driven by the irreversible formation of the stable 2-pyridone tautomer.

» Starting Material:2,4-Dihydroxynicotinic acid, a cost-effective commodity chemical.[1]

Reaction Pathway Visualization
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Figure 1: Synthetic pathway exploiting the thermodynamic stability of the 2-pyridone tautomer.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dichloronicotinic Acid

Reaction Type: Deoxychlorination Scale: 1.0 kg Input[1]

Reagents & Equipment[2][3]

o Reactor: 10L Glass-lined or Hastelloy reactor (Glass is acceptable if anhydrous).

e 2,4-Dihydroxynicotinic acid: 1.0 kg (6.45 mol)[1]
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Phosphorus Oxychloride (

): 5.0 L (Excess, acts as solvent)

N,N-Dimethylformamide (DMF): 50 mL (Catalyst)[1]

Quenching Media: Crushed ice (15 kg)

Procedure

Charging: Purge reactor with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

. Charge 2,4-dihydroxynicotinic acid (1.0 kg) and
(5.0 L).

Catalyst Addition: Add DMF (50 mL) slowly. Caution: Vilsmeier-Haack reagent formation is
exothermic.[1]

Reaction: Heat the slurry slowly to reflux (105-110°C).

o Observation: The slurry will dissolve into a dark solution as the reaction proceeds. Off-
gassing of HCl is significant; ensure scrubber is active.[1]

Monitoring: Hold at reflux for 4—-6 hours. Monitor by HPLC (aliquot quenched in MeOH).
Target: <2% Starting Material.

Concentration: Distill off excess

under reduced pressure (vacuum) to minimum stirrable volume. Recycle
if possible.

Quenching (CRITICAL SAFETY STEP):
o Prepare a separate vessel with 15 kg crushed ice/water.

o Slowly pour the concentrated reaction mass onto the ice with vigorous stirring.
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o Control: Maintain temperature <20°C. The hydrolysis of residual

is violently exothermic.

e |solation: The product, 2,4-dichloronicotinic acid, precipitates as a beige solid.[1]

o Filtration: Filter the solid and wash with cold water (3 x 2L) to remove phosphoric acid
residues.

e Drying: Dry in a vacuum oven at 45°C.

o Expected Yield: ~1.1 kg (85-90%)

o Purity: >95% (HPLC).
Step 2: Selective Hydrolysis to 4-Chloro-2-
hydroxynicotinic Acid

Reaction Type: Nucleophilic Aromatic Substitution (Hydrolysis) Scale: 1.0 kg Input (from Step
DI1]

Reagents

e 2,4-Dichloronicotinic acid: 1.0 kg (5.21 mol)[1]
e Sodium Hydroxide (NaOH): 2.5 M aqueous solution (approx. 6.0 L, ~3 eq)

e Hydrochloric Acid (HCI): 6N solution for acidification.

Procedure

» Dissolution: Charge 2,4-dichloronicotinic acid (1.0 kg) into the reactor.
o Base Addition: Add 2.5 M NaOH (6.0 L) slowly.
o Note: The acid initially dissolves as the sodium salt.

e Reaction (Kinetic Control): Heat the mixture to 55-60°C.
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o Critical Parameter: Do NOT exceed 65°C. Higher temperatures promote hydrolysis of the
C4-chlorine, leading to the 2,4-dihydroxy impurity.[1]

e Monitoring: Monitor by HPLC every 60 minutes.
o Endpoint: Conversion of 2,4-dichloro >98%.[1]
o Stop Condition: If 2,4-dihydroxy impurity exceeds 3%, cool immediately.[1]
o Typical Time: 3-5 hours.
e Workup: Cool reaction mixture to 0-5°C.
 Acidification: Slowly add 6N HCI to adjust pH to 1.0-1.5.
o Observation: The target product precipitates as a white to off-white solid.[1]
« Filtration: Filter the slurry.

 Purification (Reslurry): Transfer the wet cake to a clean vessel. Add water (5 L) and heat to
90°C for 30 mins (reslurry wash). Cool to 20°C and filter. This removes inorganic salts and
traces of dihydroxy impurity.

e Drying: Dry at 60°C under vacuum.
o Expected Yield: ~750 g (83%)

o Purity: >98% (HPLC).

Process Safety & Critical Control Points (CCP)
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Process Flow Diagram
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Figure 2: Process flow diagram illustrating the unit operations and critical transfers.
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Analytical Controls
HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).[1]
» Mobile Phase A: 0.1%

in Water.

» Mobile Phase B: Acetonitrile.

» Gradient: 5% B to 90% B over 20 min.

o Detection: UV @ 254 nm.

e Retention Times (Approx):
o 2,4-Dihydroxynicotinic acid: ~2.5 min[1]
o 4-Chloro-2-hydroxynicotinic acid: ~8.0 min
o 2,4-Dichloronicotinic acid: ~12.5 min[1]

Specification Limits

o Appearance: White to off-white powder.[1]

Assay (HPLC): = 98.0% wi/w.

2,4-Dihydroxy Impurity: < 0.5%.[1]

2,4-Dichloro Impurity: < 0.5%.[1]

Loss on Drying: < 1.0%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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